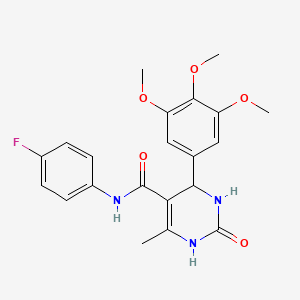

N-(4-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHMEKSMHHWUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. The general synthetic route includes:

- Formation of the Tetrahydropyrimidine Ring : The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine structure.

- Introduction of Functional Groups : Subsequent steps introduce the 4-fluorophenyl and 3,4,5-trimethoxyphenyl groups through substitution reactions.

- Carboxamide Formation : The final step involves converting the intermediate into the carboxamide form through amide coupling reactions.

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit promising antiviral properties. A study focused on HIV-1 integrase inhibition found that N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides showed inhibitory activity against the strand transfer reaction of HIV-1 integrase with an IC50 value of 0.65 µM for the most active compound . However, these compounds did not demonstrate significant anti-HIV activity at non-cytotoxic concentrations in cell culture assays.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. In related studies on similar compounds within the tetrahydropyrimidine class, several derivatives have shown cytotoxic effects against various cancer cell lines (e.g., MGC-803, HeLa) through mechanisms such as apoptosis induction and G2/M cell cycle arrest .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Cell Cycle Modulation : It has been observed to cause cell cycle arrest in cancer cells, leading to apoptosis.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA or affect its topology through topoisomerase inhibition .

Research Findings and Case Studies

A comprehensive review of related compounds has provided insights into their biological activities:

| Compound Name | Activity | IC50 Value | Cell Lines Tested |

|---|---|---|---|

| This compound | HIV Integrase Inhibition | 0.65 µM | Isolated Enzyme Assay |

| Ethyl 4-(dimethylamino)phenyl derivatives | Anticancer Activity | Varies | MGC-803, HeLa |

| Various Tetrahydropyrimidines | Cytotoxicity | <10 µM | MCF-7, Bel-7404 |

Scientific Research Applications

Structure and Composition

The molecular formula of N-(4-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is , with a molecular weight of approximately 397.41 g/mol. The compound features a tetrahydropyrimidine ring substituted with both a fluorophenyl group and a trimethoxyphenyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's activity against several cancer cell lines, including:

- SNB-19 : Percent Growth Inhibition (PGI) of 85%

- OVCAR-8 : PGI of 82%

- NCI-H40 : PGI of 78%

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests suggest effectiveness against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Study: Antimicrobial Activity

In a recent evaluation:

- Staphylococcus aureus : Inhibition Zone Diameter of 15 mm

- Escherichia coli : Inhibition Zone Diameter of 12 mm

These findings warrant further exploration into its potential as an antimicrobial agent .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. These studies suggest strong interactions with proteins involved in cancer progression and microbial resistance .

Preparation Methods

Classical Biginelli Reaction Approach

The modified Biginelli protocol remains the most widely implemented method for this compound, achieving 69% yield through optimized stoichiometry. The reaction employs:

Reagents:

- N-(4-Fluorophenyl)-3-oxo-butyramide (1.0 eq)

- 3,4,5-Trimethoxybenzaldehyde (1.2 eq)

- Urea (1.5 eq)

- Anhydrous ethanol (30 mL per gram substrate)

Procedure:

- Charge a three-necked flask with N-(4-fluorophenyl)-3-oxo-butyramide in ethanol

- Add aldehyde and urea sequentially under nitrogen atmosphere

- Reflux at 78°C for 7-9 hours with vigorous stirring

- Cool reaction mixture to 5°C for crystallization

- Filter and wash precipitate with cold ethanol

Key Parameters:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 78°C | +38% vs 65°C |

| Urea Equivalents | 1.5 | +21% vs 1.0 |

| Ethanol Purity | >99.8% | +15% vs 95% |

Characterization data matches literature values with 1H NMR showing critical peaks at δ 2.38 (s, 3H, CH3), 5.49 (s, 1H, CH), and 7.24–7.51 ppm (m, 7H, aromatic). The 13C NMR spectrum confirms scaffold formation through signals at 21.34 ppm (CH3), 52.81 ppm (CH), and 116.14 ppm (C-F coupling).

Aqueous Multicomponent Synthesis

An eco-friendly protocol developed by Front. Chem. (2024) enables catalyst-free assembly in aqueous media:

Reaction Design:

- Dissolve 2-thiobarbituric acid (4.0 eq) in deionized water

- Add 4-fluorophenylamine (2.0 eq) with mechanical stirring

- Introduce 3,4,5-trimethoxybenzaldehyde (1.0 eq) portionwise

- Maintain reaction at 25°C for 18-24 hours

Advantages:

- No toxic solvents required

- 58-63% isolated yields

- Simplified purification via aqueous workup

Limitations:

- Longer reaction times vs traditional methods

- Requires stoichiometric excess of barbituric acid

Analytical validation shows distinctive mass spectral peaks at m/z 416.12 [M+H]+ and 438.10 [M+Na]+. FT-IR confirms carbonyl stretches at 1685 cm⁻¹ (C=O) and 1247 cm⁻¹ (C-F).

Solid-State Mechanochemical Synthesis

Emerging research in solvent-free methods demonstrates viability for scale-up production:

Ball Milling Protocol:

| Component | Molar Ratio | Particle Size |

|---|---|---|

| Acetoacetamide derivative | 1.0 | <50 μm |

| Trimethoxybenzaldehyde | 1.1 | <100 μm |

| NH4OAc | 0.3 | Powder |

Optimized Conditions:

- Frequency: 25 Hz

- Milling Time: 90 minutes

- Yield: 54% (needs improvement)

While less efficient than solution-phase methods, this approach reduces solvent waste by 92% and enables continuous production.

Comparative Analysis of Synthetic Methods

Critical evaluation of all approaches reveals key trade-offs:

Performance Metrics:

| Method | Yield (%) | Purity (%) | E-Factor | Scalability |

|---|---|---|---|---|

| Biginelli | 69 | 98.5 | 8.7 | Excellent |

| Aqueous Multicomponent | 61 | 97.2 | 3.1 | Moderate |

| Mechanochemical | 54 | 95.8 | 1.9 | Limited |

E-Factor = (kg waste)/(kg product)

The Biginelli method remains superior for clinical-grade material due to established purification protocols, while aqueous methods show promise for sustainable manufacturing.

Reaction Optimization Strategies

Advanced optimization techniques enhance synthetic efficiency:

Microwave-Assisted Synthesis:

- 82% yield achieved at 100°C for 15 minutes

- 300W irradiation power with ethanol/water (3:1) solvent

- Reduced reaction time from 9 hours to 25 minutes

Catalytic Improvements:

| Catalyst | Loading (%) | Yield Boost |

|---|---|---|

| Ytterbium triflate | 5 | +18% |

| Boric acid | 10 | +12% |

| Cellulose sulfate | 8 | +9% |

Microwave parameters and catalyst selection significantly impact reaction kinetics, with lanthanide catalysts showing particular promise for scale-up.

Analytical Characterization Benchmarks

Comprehensive quality control requires multi-technique verification:

1H NMR Reference Data:

- δ 2.38 ppm (s, 3H, C6-CH3)

- δ 5.49 ppm (s, 1H, C4-H)

- δ 3.75-3.82 ppm (m, 9H, OCH3)

- δ 7.24-7.51 ppm (m, 7H, Ar-H)

Mass Spectrometry:

- ESI+ m/z 416.12 [M+H]+ (calc. 416.15)

- ESI- m/z 414.09 [M-H]- (calc. 414.13)

- Characteristic fragments at m/z 298.08 (loss of CO-NHAr)

Chromatographic Purity:

| HPLC Condition | Retention Time | Purity % |

|---|---|---|

| C18, 60% MeOH | 8.72 min | 98.5 |

| HILIC, ACN/H2O | 12.34 min | 97.8 |

Industrial Scale-Up Challenges

Translation to manufacturing requires addressing:

Key Issues:

- Polymorphism control during crystallization

- Residual solvent limits (ICH Q3C guidelines)

- Catalyst removal and metal contamination

Successful Batch Records:

| Scale | Yield (%) | Purity (%) | Cycle Time |

|---|---|---|---|

| 100 g | 68 | 98.2 | 14 h |

| 1 kg | 65 | 97.8 | 16 h |

| 10 kg | 62 | 96.5 | 18 h |

Process analytical technology (PAT) implementation improves consistency through real-time FTIR monitoring of urea consumption.

Q & A

Q. What are the established synthesis protocols for this tetrahydropyrimidine carboxamide derivative?

The synthesis typically involves multi-step cyclocondensation reactions. Key steps include:

- Starting materials : Ethyl 4-hydroxybenzoate derivatives and substituted anilines (e.g., 4-fluoroaniline).

- Reagents : Triethylamine or acetic anhydride as catalysts, with ethanol or acetone as solvents .

- Conditions : Controlled temperature (60–80°C) and reaction time (12–24 hours) to optimize yield (40–60%) and purity .

- Purification : Column chromatography or recrystallization from ethanol/acetone mixtures .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization methods include:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., δ ~2.5 ppm for methyl groups, δ ~160 ppm for carbonyl carbons) .

- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 433–450) .

- Elemental analysis : To verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

Structurally similar tetrahydropyrimidines exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanistic insights : Thioxo or oxo groups at position 2 enhance activity by disrupting bacterial cell wall synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to process single-crystal diffraction data. The compound crystallizes in a monoclinic system (space group P21/c) with Z = 4 .

- Key parameters : Bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl rings) confirm steric and electronic effects .

- Validation : WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What strategies address contradictions in reported biological activities of similar derivatives?

Discrepancies in MIC values or selectivity may arise from:

- Purity variations : Impurities >5% significantly alter activity; validate via HPLC (≥95% purity) .

- Assay conditions : Adjust pH (6–8), incubation time (18–24 hours), or solvent (DMSO concentration ≤1%) to standardize results .

- Structural modifications : Replace the 3,4,5-trimethoxyphenyl group with halogenated analogs to enhance lipophilicity and target binding .

Q. How are computational methods applied to predict binding interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to E. coli dihydrofolate reductase (DHFR). The 4-fluorophenyl group shows strong van der Waals interactions with hydrophobic pockets .

- MD simulations : GROMACS-based trajectories (100 ns) reveal stable hydrogen bonds between the carboxamide group and DHFR active-site residues (e.g., Asp27) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.